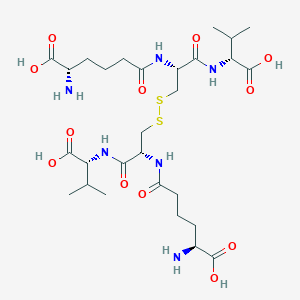
1-Bromo-10,12-pentacosadiyne
Übersicht
Beschreibung
1-Bromo-10,12-pentacosadiyne is a chemical compound with the molecular formula C25H43Br and a molecular weight of 423.51 g/mol . It is a monomer that has been shown to be an efficient catalyst for electrochemical polymerization . This compound is used in various research applications, including the creation of micelles and as a monolayer on gold electrode surfaces .
Wirkmechanismus
Target of Action
1-Bromo-10,12-pentacosadiyne has been shown to interact with lectins . Lectins are proteins found in plants that bind to sugar molecules on cell membranes. They play a crucial role in biological functions such as cell-cell adhesion, immune response, and apoptosis .
Mode of Action
It is known to interact with lectins, potentially influencing their ability to bind to sugar molecules on cell membranes . This interaction could lead to changes in cell signaling and function .
Biochemical Pathways
Given its interaction with lectins, it may influence pathways related to cell-cell adhesion, immune response, and apoptosis .
Result of Action
Studies have shown that this compound may inhibit tumor growth and cancerous cell proliferation . This suggests that the compound could have potential therapeutic applications in cancer treatment .
Biochemische Analyse
Biochemical Properties
1-Bromo-10,12-pentacosadiyne plays a significant role in biochemical reactions, particularly as a catalyst for electrochemical polymerization . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to catalyze the polymerization of ethylene oxide . The nature of these interactions involves the formation of covalent bonds with the biomolecules, leading to the formation of polymers.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced polymerization activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of the cell, influencing cellular function and behavior.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and overall impact on cellular function.
Vorbereitungsmethoden
1-Bromo-10,12-pentacosadiyne can be synthesized from 10,12-pentacosadiyn-1-ol. One of the synthetic routes involves the use of carbon tetrabromide and triphenylphosphine in dichloromethane at room temperature under an inert atmosphere . The reaction typically takes about 15 minutes to complete . This method is efficient and yields a high purity product.
Analyse Chemischer Reaktionen
1-Bromo-10,12-pentacosadiyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Polymerization: It acts as a catalyst for the polymerization of ethylene oxide.
Formation of Micelles: It can form micelles in aqueous solutions.
Common reagents used in these reactions include carbon tetrabromide, triphenylphosphine, and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-10,12-pentacosadiyne has several scientific research applications:
Electrochemical Polymerization: It is used as a catalyst for the polymerization of ethylene oxide.
Surface Chemistry: It is used to create monolayers on gold electrode surfaces.
Micelle Formation: It is used to create micelles, which are useful in various biochemical and pharmaceutical applications.
Lectin Interaction: Studies have shown that it interacts with lectins, proteins that bind to sugar molecules on cell membranes, which can inhibit tumor growth and cancerous cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-10,12-pentacosadiyne can be compared with other similar compounds such as:
10,12-Pentacosadiyn-1-ol: The precursor used in its synthesis.
1-Dodecyne: Another aliphatic compound with similar properties.
2-Undecyne: Another aliphatic compound used in similar applications.
This compound is unique due to its ability to catalyze electrochemical polymerization and its interaction with lectins, which are not common properties among similar compounds .
Eigenschaften
IUPAC Name |
1-bromopentacosa-10,12-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h2-12,17-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDHYRYEPCJLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567502 | |
| Record name | 1-Bromopentacosa-10,12-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94598-32-0 | |
| Record name | 1-Bromo-10,12-pentacosadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94598-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromopentacosa-10,12-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



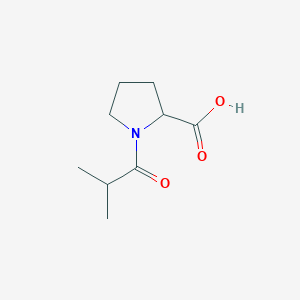
![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

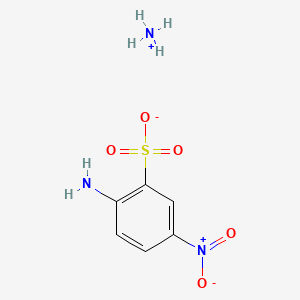
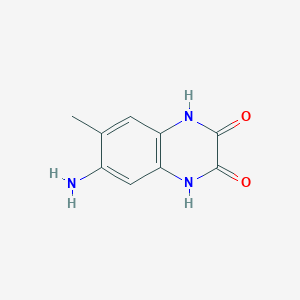
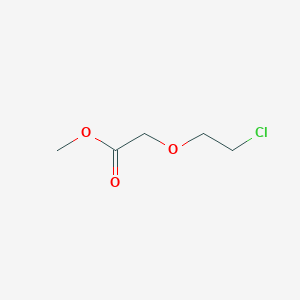
![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)





